molecular formula C15H18N2O2 B15001982 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B15001982
M. Wt: 258.32 g/mol
InChI Key: JQGPHDIYDIZYOI-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted derivatives at the methoxy group.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival[][3].

    Pathways Involved: It inhibits these enzymes, leading to disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is unique due to its combination of a dimethyl-substituted pyrrole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C15H18N2O2/c1-11-4-7-13(17(11)2)10-16-15(18)12-5-8-14(19-3)9-6-12/h4-9H,10H2,1-3H3,(H,16,18)

InChI Key

JQGPHDIYDIZYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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